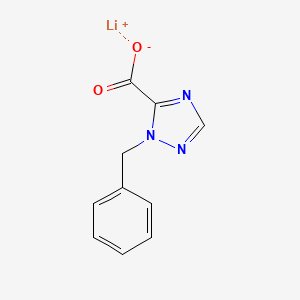
1-ethyl-1H-1,2,4-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of ethyl β-N-Boc-oxalamidrazone at elevated temperatures, usually exceeding 140°C . Another approach involves the treatment of carboxylic acid hydrazide with an acid chloride in pyridine at 115°C .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to various reduced forms.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can produce a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its antiviral and antitumor properties .
Comparaison Avec Des Composés Similaires
- 1H-1,2,4-Triazole-3-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific ethyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C5H7N3O2 |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
2-ethyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-4(5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10) |
Clé InChI |
YBJRTOIDFMEPDE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)

![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
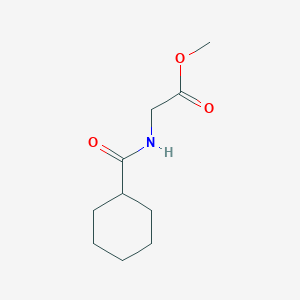

![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
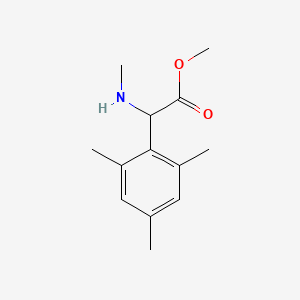
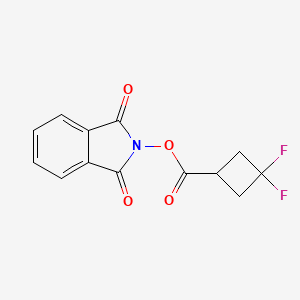
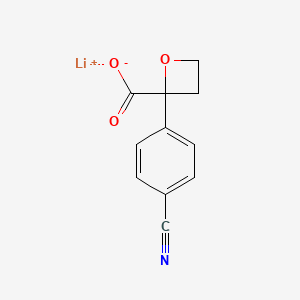

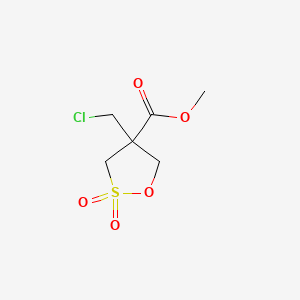
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
